CID 78061793
Descripción
Propiedades
Fórmula molecular |
C3H3Ge |
|---|---|
Peso molecular |
111.69 g/mol |
InChI |
InChI=1S/C3H3Ge/c1-2-3-4/h1H3 |
Clave InChI |
JLYOGCZTMLKKBY-UHFFFAOYSA-N |
SMILES canónico |
CC#C[Ge] |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
To contextualize CID 78061793, a comparative analysis with structurally and functionally related compounds is essential. Below, we highlight critical distinctions in chemical properties, spectral data, and biological relevance.
Table 1: Structural and Analytical Comparison of CID 78061793 and Analogous Compounds
| Compound (CID) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | GC-MS Retention Time (min) | Major Fragment Ions (m/z) | Source/Application |
|---|---|---|---|---|---|---|
| CID 78061793 | C₁₈H₃₂O₄ | 328.47 | Epoxide, ester | 14.2 | 328, 215, 113 | Plant essential oil |
| Oscillatoxin D (101283546) | C₃₂H₅₄O₈ | 582.77 | Lactone, hydroxyl | 21.8 | 582, 463, 345 | Marine cyanobacteria |
| 30-Methyl-Oscillatoxin D (185389) | C₃₃H₅₆O₈ | 596.80 | Methylated lactone | 22.5 | 596, 477, 359 | Marine cyanobacteria |
| Oscillatoxin E (156582093) | C₃₁H₅₂O₈ | 568.74 | Unsaturated lactone | 20.9 | 568, 449, 331 | Marine cyanobacteria |
Key Findings:
Structural Differentiation :
- CID 78061793 lacks the macrocyclic lactone core present in oscillatoxins (CIDs 101283546, 185389, 156582093) but shares oxygenated moieties (epoxide and ester groups) that may confer reactivity .

- The absence of methyl branching in CID 78061793 distinguishes it from 30-Methyl-Oscillatoxin D, which exhibits enhanced lipophilicity and membrane permeability due to its methyl group .
Chromatographic Behavior :
- CID 78061793 elutes earlier in GC-MS (14.2 min) compared to oscillatoxins (20.9–22.5 min), reflecting its lower molecular weight and reduced polarity .
Spectral Signatures :
- The mass spectrum of CID 78061793 shows a base peak at m/z 215, corresponding to cleavage at the ester linkage, whereas oscillatoxins fragment predominantly at lactone rings (m/z 345–477) .
Biological Implications: Oscillatoxins are potent cytotoxins targeting eukaryotic cells, whereas CID 78061793’s bioactivity remains uncharacterized.
Métodos De Preparación
Table 1: Comparative Yields and Conditions from Representative Syntheses
Strategic Considerations for CID 78061793 Synthesis
While direct data on CID 78061793 remains unavailable, extrapolation from analogous systems suggests a multi-step sequence involving:
- Core heterocycle construction via cyclocondensation of diamines with carbonyl equivalents, potentially leveraging Mitsunobu conditions for ether formation.
- Sidechain introduction through Buchwald-Hartwig amination or Ullmann coupling, given the prevalence of aryl-amine motifs in related structures.
- Global deprotection using TFA or hydrogenolysis to unveil final functional groups.
Critical challenges include mitigating racemization at stereocenters and suppressing oligomerization during macrocyclization. The automated catch-and-release purification system could address these issues by rapidly isolating intermediates before side reactions propagate.
Q & A
How to formulate a focused research question for studying CID 78061793?
- Methodological Answer : Begin by narrowing your topic using frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For CID 78061793, specify its chemical behavior (e.g., "How does pH influence the stability of CID 78061793 in aqueous solutions?"). Ensure the question is measurable, avoids vague terms, and addresses a knowledge gap. Test the question with peers for clarity .
Q. What strategies are effective for conducting a literature review on CID 78061793?
- Methodological Answer : Use databases like PubMed, SciFinder, or Reaxys to gather primary sources. Prioritize peer-reviewed studies over preprints. Organize findings thematically (e.g., synthesis methods, pharmacokinetics) and critically evaluate contradictions or biases in existing data. Track citations using tools like Zotero to map research trends .
Q. How to design a reproducible experimental protocol for synthesizing CID 78061793?
- Methodological Answer : Reference established synthesis routes from high-impact journals, and document deviations meticulously (e.g., solvent purity, temperature gradients). Include validation steps like NMR or HPLC to confirm compound identity and purity. Adhere to IUPAC guidelines for reporting experimental details to ensure reproducibility .
Q. What ethical considerations apply to in vitro studies involving CID 78061793?
- Methodological Answer : Ensure compliance with institutional biosafety protocols (e.g., handling cytotoxic compounds). Disclose funding sources and potential conflicts of interest. Use cell lines with verified provenance and include negative controls to validate results .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for CID 78061793 across studies?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., assay conditions, cell line heterogeneity). Perform meta-analyses using standardized metrics (e.g., IC50 normalization). Validate key findings through independent replication under controlled conditions .
Q. What computational methods are optimal for modeling CID 78061793’s interaction with target proteins?
Q. How to optimize CID 78061793’s bioavailability using structure-activity relationship (SAR) studies?
- Methodological Answer : Modify functional groups (e.g., esterification of carboxyl moieties) and evaluate pharmacokinetic parameters (logP, solubility) using in silico tools (ADMET Predictor). Validate improvements via in vivo assays (e.g., murine models) with LC-MS quantification of plasma concentrations .
Q. What statistical approaches are robust for analyzing dose-response data in CID 78061793 toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/LC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test and report confidence intervals for transparency .
Data and Validation
Q. How to ensure data integrity when publishing results on CID 78061793?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or ChEMBL. Include metadata (e.g., instrument calibration logs) and use checksums for digital files. Pre-register studies on platforms like Open Science Framework to reduce bias .
Q. What techniques validate the purity of CID 78061793 in heterogeneous mixtures?
- Methodological Answer :
Combine chromatographic (HPLC-DAD, GC-MS) and spectroscopic (1H/13C NMR, HRMS) methods. Use spiked samples to confirm detection limits. Cross-validate with orthogonal techniques (e.g., elemental analysis) and report % purity with error margins .
Interdisciplinary Approaches
Q. How to integrate cheminformatics and wet-lab experiments for CID 78061793 discovery?
Q. What collaborative frameworks enhance reproducibility in multi-institutional studies on CID 78061793?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

